azepan-1-yl(1H-indol-4-yl)methanone
Description
Properties
IUPAC Name |
azepan-1-yl(1H-indol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-10-3-1-2-4-11-17)13-6-5-7-14-12(13)8-9-16-14/h5-9,16H,1-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMXJSVXIYOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Azepan-1-yl(1H-indol-4-yl)methanone can be compared to structurally related methanone derivatives, focusing on substituent effects, physicochemical properties, and stability. Below is a detailed analysis:
Positional Isomerism in Indole Substitution
- (1H-Indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone (CAS 1154109-65-5): Substitution at the indole 3-position introduces steric and electronic differences compared to the 4-position. Molecular weight: 257.33 g/mol; LogP: Not reported, but the methyl group on diazepane may increase lipophilicity .
- (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone: Features a sulfonyl group at the indole 1-position and a phenyl substituent. The sulfonyl group enhances thermal stability (decomposition >250°C) due to strong intermolecular interactions .
Key Insight : The 4-position substitution in the target compound may reduce steric hindrance compared to 3-position analogs, favoring interactions with flat binding pockets .
Azepane vs. Diazepane Rings
- Azepane-containing analogs: (4-Aminophenyl)(azepan-1-yl)methanone (LogP = 2.80): The primary amine on the phenyl ring improves water solubility but reduces membrane permeability .
Thermal and Crystalline Stability
- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole): Decomposition temperatures: 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bond networks . Comparatively, this compound’s stability is likely lower due to fewer H-bond donors, though experimental data are needed.
Compound 4 (orthorhombic crystal system, density = 1.675 g/cm³):
Physicochemical and Regulatory Profiles
- Molecular Weight and Lipophilicity: Compound Name Molecular Formula Molecular Weight (g/mol) LogP this compound* C₁₅H₁₈N₂O ~242.32 (calculated) ~2.5† (1H-Indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone C₁₅H₁₉N₃O 257.33 N/A (4-Aminophenyl)(azepan-1-yl)methanone C₁₃H₁₈N₂O 236.29 2.80 *Estimated based on structural similarity; †Predicted using fragment-based methods.
Regulatory Considerations :
Research Implications and Gaps
- Thermal Stability: Direct decomposition data for this compound are lacking but could be inferred from analogs .
- Synthetic Accessibility: Analogous compounds (e.g., ’s (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone) are synthesized via Friedel-Crafts acylation, suggesting feasible routes for the target .
- Safety Profile: While azepane derivatives show low hazards , indole’s 4-position may introduce novel toxicophores requiring further study.
Preparation Methods
Reaction Mechanism and Procedure
The use of 1,1’-carbonyldiimidazole (CDI) as an activating agent for carboxylic acids is a well-established method for forming amide bonds. For azepan-1-yl(1H-indol-4-yl)methanone, this approach begins with the activation of indole-4-carboxylic acid.
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Activation Step : Indole-4-carboxylic acid is dissolved in anhydrous acetonitrile, and CDI is added under inert conditions. The mixture is stirred at 80°C for 12–24 hours, forming the intermediate imidazolide.
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Amine Coupling : Azepane is introduced to the activated intermediate, and the reaction proceeds at room temperature for 1–8 hours. The nucleophilic amine attacks the electrophilic carbonyl, yielding the desired methanone.
Optimization and Workup
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Solvent Selection : Acetonitrile is preferred for its ability to dissolve both polar and non-polar intermediates.
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Temperature Control : Elevated temperatures (80°C) accelerate activation, while coupling occurs efficiently at ambient conditions.
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Purification : Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >75% yield (estimated for analogous compounds).
Trimethylaluminium-Facilitated Coupling
Methodology Overview
Trimethylaluminium (AlMe₃) serves as a Lewis acid to mediate direct coupling between indole-4-carboxylic acid and azepane, bypassing the need for pre-activation.
Stepwise Protocol
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Reagent Preparation : A hexane solution of AlMe₃ is added dropwise to azepane in dichloromethane at 0°C.
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Acid Introduction : Indole-4-carboxylic acid, dissolved in dichloromethane, is introduced to the AlMe₃-azepane complex. The reaction is heated to 110°C for 24–48 hours.
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Quenching and Isolation : The mixture is cooled, quenched with water, and extracted. Rotary evaporation followed by preparative HPLC yields the product.
Critical Parameters
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Stoichiometry : A 2:1 molar ratio of AlMe₃ to azepane ensures complete complexation.
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Side Reactions : Overheating may lead to N-methylation by AlMe₃, necessitating strict temperature control.
Nucleophilic Acylation via Acid Chloride
Synthetic Pathway
This classical approach involves converting indole-4-carboxylic acid to its acid chloride, followed by nucleophilic attack by azepane.
Detailed Steps
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Chlorination : Indole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) in refluxing toluene for 2 hours, producing indole-4-carbonyl chloride.
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Amine Reaction : The acid chloride is treated with azepane in dichloromethane, using triethylamine as a base to scavenge HCl. The reaction completes within 4 hours at room temperature.
Yield and Scalability
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Yield : Reported at 68–82% for structurally similar compounds.
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Scalability : Bulk reactions (>100 g) require slow addition of SOCl₂ to prevent exothermic runaway.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Time | Yield * |
|---|---|---|---|---|---|
| CDI-Mediated | CDI, Azepane | Acetonitrile | 80°C → RT | 24–32 h | >75% |
| AlMe₃ Coupling | AlMe₃, Azepane | Dichloromethane | 110°C | 24–48 h | 70–80% |
| Acid Chloride | SOCl₂, Azepane | Toluene/DCM | Reflux → RT | 6 h | 68–82% |
Purification and Characterization
Chromatographic Techniques
Q & A
What are the established synthetic routes for azepan-1-yl(1H-indol-4-yl)methanone and its structural analogs?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions, leveraging strategies such as:
- Cyclization reactions to form the azepane (7-membered ring) and indole moieties.
- Coupling reactions (e.g., Petasis reaction) to combine boronic acids, amines, and carbonyl precursors .
- Catalytic cross-coupling (e.g., palladium-mediated reactions) for introducing substituents like chloropyridazine or fluorophenyl groups .
Key steps include temperature-controlled condensation and purification via column chromatography. For example, intermediates are often monitored using thin-layer chromatography (TLC) and characterized via NMR spectroscopy .
How is structural characterization of this compound performed to confirm purity and identity?
Level: Basic
Answer:
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon frameworks. For instance, indole NH protons appear as broad singlets (~δ 10–12 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identification of ketone (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
- X-ray Crystallography: For resolving stereochemistry in crystalline derivatives .
What experimental parameters influence the optimization of synthetic yield for this compound?
Level: Advanced
Answer:
Yield optimization requires precise control of:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while THF is preferred for organometallic steps .
- Catalyst Loading: Palladium catalysts (e.g., Pd(OAc)₂) at 5 mol% improve coupling efficiency in Suzuki-Miyaura reactions .
- Temperature Gradients: Reflux conditions (70–110°C) for cyclization steps, with lower temperatures (<0°C) for sensitive intermediates .
- Workup Protocols: Neutralization with NaHCO₃ post-acidic deprotection (e.g., TFA removal) minimizes byproduct formation .
How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?
Level: Advanced
Answer:
Contradictions arise from assay variability or structural isomerism. Mitigation strategies include:
- Cross-Validation: Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) .
- Stereochemical Analysis: Chiral HPLC to isolate enantiomers, as biological activity often differs between R/S configurations .
- Structural Analog Comparison: Test derivatives (e.g., fluorophenyl vs. methoxy substitutions) to identify pharmacophores responsible for activity .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .
What computational approaches predict the biological targets and ADMET profile of this compound?
Level: Advanced
Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with targets (e.g., MAPK inhibitors) by assessing binding affinity to active sites .
- ADMET Prediction: Software (e.g., SwissADME) evaluates:
- Lipinski’s Rule of Five: LogP ≤5, molecular weight ≤500 Da for oral bioavailability .
- Caco-2 Permeability: Predicts intestinal absorption (log Papp >1.0 × 10⁻⁶ cm/s indicates high absorption) .
- Blood-Brain Barrier Penetration: Polar surface area <90 Ų suggests CNS activity potential .
What are the documented biological activities of this compound derivatives?
Level: Basic
Answer:
Derivatives exhibit diverse activities, including:
- Enzyme Inhibition: Analogous compounds inhibit tubulin polymerization (IC₅₀ ~0.5–2 µM) and ergosterol biosynthesis in fungi .
- Neuroprotective Effects: Fluorophenyl-substituted analogs modulate serotonin receptors (5-HT2A) in neurological studies .
- Anticancer Activity: Indole-azepane hybrids induce apoptosis in breast cancer cell lines (MCF-7, GI₅₀ ~10 µM) .
How do researchers assess the chemical stability of this compound under storage and experimental conditions?
Level: Advanced
Answer:
Stability studies involve:
- Forced Degradation: Exposure to UV light, heat (40–60°C), and pH extremes (1–13) to identify degradation products via LC-MS .
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (Td >200°C suggests thermal stability) .
- Hygroscopicity Testing: Weight gain analysis under high humidity to guide storage conditions (e.g., desiccated vs. ambient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
